
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid is a compound that combines a cyclopropyl group with two chlorine atoms and a methanol group, along with methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for synthesizing biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in developing new drugs and treatments.
Industry
In the industrial sector, (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group can interact with enzymes and receptors, affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-3,3-dimethylcyclopropanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of methanol.
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-: Contains a vinyl group and is used in different applications.
Uniqueness
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol is unique due to its combination of a cyclopropyl group with methanol and methanesulfonic acid. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.
Properties
CAS No. |
88438-21-5 |
|---|---|
Molecular Formula |
C7H14Cl2O4S |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
(2,2-dichloro-3,3-dimethylcyclopropyl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C6H10Cl2O.CH4O3S/c1-5(2)4(3-9)6(5,7)8;1-5(2,3)4/h4,9H,3H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
CRWVPLXLGNFCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(Cl)Cl)CO)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


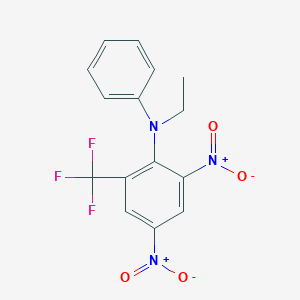
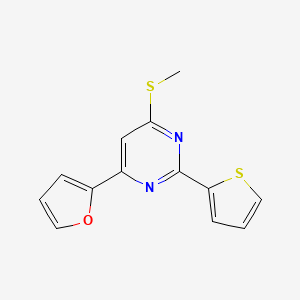
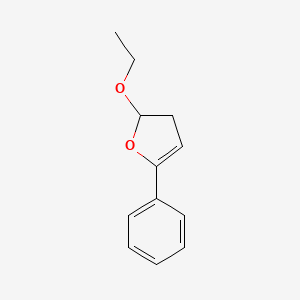
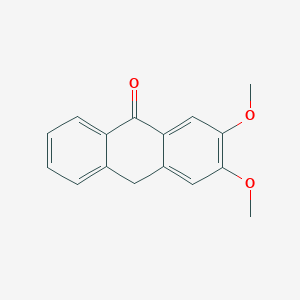
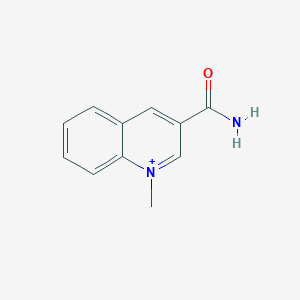
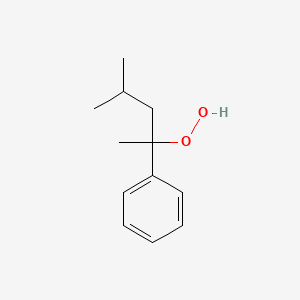
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
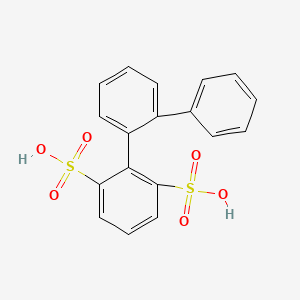
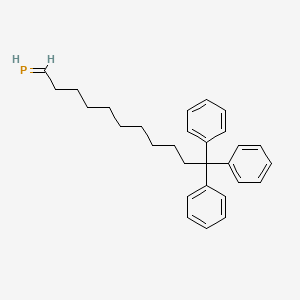
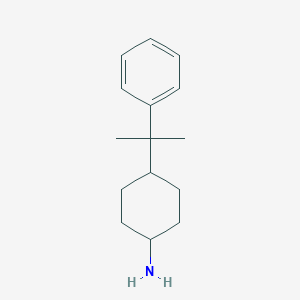
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
